molecular formula C6H8OS B1329791 1-(Thiophen-2-yl)ethanol CAS No. 2309-47-9

1-(Thiophen-2-yl)ethanol

Cat. No.: B1329791
CAS No.: 2309-47-9
M. Wt: 128.19 g/mol
InChI Key: WUNFIVTVJXZDDJ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)ethanol is an organic compound that features a thiophene ring substituted with an ethanol group at the second position Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylthiophene using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 2-acetylthiophene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(Thiophen-2-yl)ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to 1-(Thiophen-2-yl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane for halogenation.

Major Products:

    Oxidation: 1-(Thiophen-2-yl)ethanone.

    Reduction: 1-(Thiophen-2-yl)ethane.

    Substitution: 1-(Thiophen-2-yl)ethyl chloride or bromide.

Scientific Research Applications

1-(Thiophen-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and materials science.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Derivatives of this compound are investigated for their therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Comparison with Similar Compounds

    2-(Thiophen-2-yl)ethanol: Similar structure but with the ethanol group at a different position.

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethanol group.

    2-(Thiophen-2-yl)acetonitrile: Features a nitrile group instead of an ethanol group.

Uniqueness: 1-(Thiophen-2-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFIVTVJXZDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945766
Record name 1-(Thiophen-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309-47-9
Record name α-Methyl-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2309-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylthiophene-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Thiophen-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylthiophene-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in producing enantiomerically pure 1-(thiophen-2-yl)ethanol?

A: this compound serves as a crucial chiral building block in synthesizing various biologically active compounds. [, , ] Obtaining this compound in its enantiomerically pure form, meaning only one of its mirror image forms is present, is critical for developing pharmaceuticals and other bioactive molecules. This is because different enantiomers of a molecule can exhibit different biological activities, including differences in potency, toxicity, and metabolic pathways.

Q2: What are the advantages of using biocatalysts like Enterococcus faecium BY48 for producing (S)-1-(thiophen-2-yl)ethanol?

A: The research highlights the advantages of using Enterococcus faecium BY48 as a whole-cell biocatalyst for synthesizing (S)-1-(thiophen-2-yl)ethanol. [] This method offers a greener and potentially more cost-effective approach compared to traditional chemical synthesis or other biocatalytic procedures. [] The process utilizes mild reaction conditions and exhibits high enantioselectivity, resulting in a product with excellent enantiomeric purity. [] Furthermore, the ability to produce (S)-1-(thiophen-2-yl)ethanol on a gram scale makes it a viable option for industrial applications. []

Q3: Can immobilized lipases be used to obtain enantiomerically pure this compound?

A: Yes, research has shown that immobilized lipases, specifically Candida antarctica lipase B (CAL-B), can be employed for the kinetic resolution of racemic this compound. [, ] This method relies on the enzyme's preference for reacting with one enantiomer over the other, leading to the accumulation of the desired enantiomer. Combining this approach with a Mitsunobu inversion reaction can further enhance the yield of the desired enantiomer. [] This highlights the versatility of enzymatic methods in achieving enantioselective synthesis of valuable chiral building blocks like this compound.

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